5-(4-Ethylphenyl)pyrimidine
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Overview
Description
5-(4-Ethylphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-ethylphenyl group at the 5-position. Pyrimidine derivatives are known for their significant roles in various biological and chemical processes, making them valuable in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 2-aminopyrimidine.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Functionalized pyrimidine derivatives with various substituents.
Scientific Research Applications
5-(4-Ethylphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylphenyl)pyrimidine
- 5-(4-Methylphenyl)pyrimidine
- 5-(4-Chlorophenyl)pyrimidine
Uniqueness
5-(4-Ethylphenyl)pyrimidine is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other pyrimidine derivatives.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C12H12N2/c1-2-10-3-5-11(6-4-10)12-7-13-9-14-8-12/h3-9H,2H2,1H3 |
InChI Key |
BXMWTZSHGOOMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=CN=C2 |
Origin of Product |
United States |
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